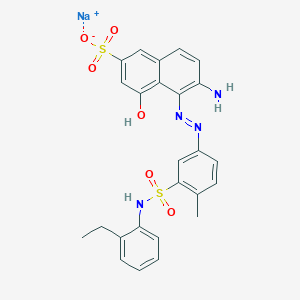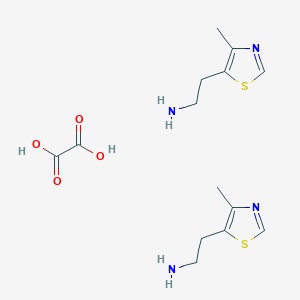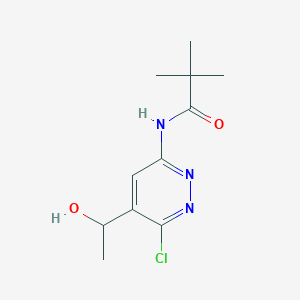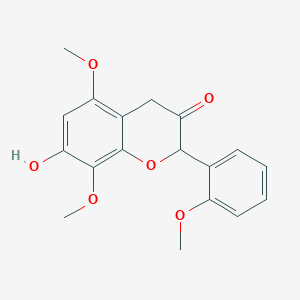
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex organic compound with the molecular formula C25H24N4O6S2.Na. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: Typically results in the formation of aromatic amines.
Applications De Recherche Scientifique
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in various assays.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect biological processes such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-4-hydroxy-5-[(2-(ethylphenylamino)sulfonyl)phenyl]azo]naphthalene-2-sulfonic acid sodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-[(ethylphenylamino)sulfonyl]phenylazo-4-hydroxy-, monosodium salt
Uniqueness
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is unique due to its specific structural configuration, which imparts distinct color properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications .
Propriétés
Formule moléculaire |
C25H23N4NaO6S2 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H24N4O6S2.Na/c1-3-16-6-4-5-7-21(16)29-36(31,32)23-13-18(10-8-15(23)2)27-28-25-20(26)11-9-17-12-19(37(33,34)35)14-22(30)24(17)25;/h4-14,29-30H,3,26H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
DVGROUYSXVIIBB-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)


![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)



![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)

![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)


![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
